1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride
Description
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a halogenated benzothiazole derivative with a methanamine substituent at position 2 of the heterocyclic ring and a bromine atom at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in medicinal chemistry and materials science. Benzothiazoles are known for their bioactivity, including antimicrobial, anticancer, and neuroprotective properties, often attributed to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects .
Properties
Molecular Formula |
C8H8BrClN2S |
|---|---|
Molecular Weight |
279.59 g/mol |
IUPAC Name |
(6-bromo-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2S.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4,10H2;1H |
InChI Key |
IKORHZOGMTYWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 6-bromo-1,3-benzothiazole, which can be prepared through the condensation of 2-aminothiophenol with brominated aromatic aldehydes.
Formation of Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction, where the bromine atom is replaced by a methanamine group under suitable conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Material Science: It is used in the synthesis of advanced materials, including fluorescent dyes and imaging agents.
Biological Studies: The compound serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride, differing in substituent positions, heteroatoms, or ring systems. These variations influence physicochemical properties, reactivity, and biological activity.
1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine Hydrochloride
- Molecular Formula : C₈H₈BrClN₂S
- Molecular Weight : 279.59 g/mol
- Key Differences: The bromine substituent is at position 4 instead of 5. This positional isomerism alters electronic distribution and steric interactions.
(6-Bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride
- Molecular Formula : C₈H₇BrN₂O
- Molecular Weight : 258.06 g/mol
- Key Differences : The sulfur atom in benzothiazole is replaced by oxygen (benzoxazole). Oxygen’s higher electronegativity reduces aromaticity and electron density, which may decrease π-π interactions but improve solubility in polar solvents. The bromine at position 6 retains its electron-withdrawing effect .
1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine Hydrochloride
- Molecular Formula : C₉H₁₀Cl₂N₂O
- Molecular Weight : 233.09 g/mol
- Key Differences: Substitution of bromine with chlorine (weaker electron-withdrawing group) and addition of a methyl group at position 6. Chlorine’s smaller size may enhance membrane permeability compared to bromine .
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine Dihydrochloride
- Molecular Formula : C₉H₁₂Cl₂N₃O
- Molecular Weight : 253.73 g/mol
- Key Differences: The benzimidazole core contains two nitrogen atoms, increasing basicity and hydrogen-bonding capacity. The dihydrochloride form suggests two protonation sites, which could improve solubility in acidic environments .
(6-Bromochroman-3-yl)methanamine Hydrochloride
- Molecular Formula: C₁₀H₁₃BrClNO
- Molecular Weight : 294.58 g/mol
- Key Differences: The chromane system (benzene fused with a dihydropyran ring) introduces a non-planar structure. The saturated pyran ring reduces aromatic interactions but may improve metabolic stability. Bromine at position 6 retains its steric and electronic effects .
Comparative Data Table
Structural and Functional Implications
- Bromine Position : Moving bromine from C6 to C4 (benzothiazole) disrupts conjugation and may reduce binding to planar biological targets like DNA or enzyme active sites .
- Heteroatom Effects : Benzoxazoles (O) exhibit lower electron density than benzothiazoles (S), reducing electrophilic reactivity but improving solubility. Benzimidazoles (N, N) offer higher basicity, enabling stronger interactions with acidic residues .
- Methoxy groups enhance solubility but may reduce membrane permeability .
- Ring System: Chromane’s non-planar structure limits π-π interactions but increases conformational flexibility, which could improve bioavailability .
Research and Application Trends
- Medicinal Chemistry : Brominated benzothiazoles are explored as kinase inhibitors due to their planar structure and halogen bonding capabilities. Benzimidazoles are prevalent in antiviral and antiparasitic drug design .
- Materials Science : Benzoxazole derivatives are used in OLEDs for their electron-transport properties, while chromane-based compounds serve as fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
